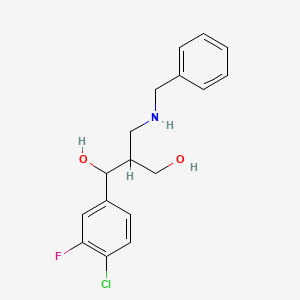![molecular formula C13H10O3 B14865159 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one](/img/structure/B14865159.png)
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a dioxepin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one typically involves multi-step processes that include the formation of key intermediates followed by cyclization reactions. One common method involves the use of α-diazocarbonyl compounds and aldehydes or ketones in the presence of a rhodium catalyst to form carbonyl ylides, which then undergo cycloaddition reactions to yield the desired dioxepin structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized naphthalene compounds.
科学的研究の応用
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
作用機序
The mechanism of action of 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Another heterocyclic compound with a similar fused ring system.
Benzo[2,1-b3,4-b’]dithiophene: A related compound used in photovoltaic applications.
Uniqueness
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one is unique due to its dioxepin ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C13H10O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
benzo[h][1,5]benzodioxepin-3-one |
InChI |
InChI=1S/C13H10O3/c14-11-7-15-12-5-9-3-1-2-4-10(9)6-13(12)16-8-11/h1-6H,7-8H2 |
InChIキー |
LULINCQYMZAICU-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)COC2=CC3=CC=CC=C3C=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


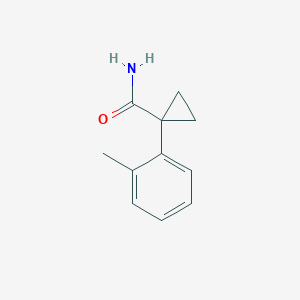

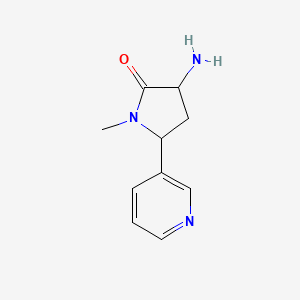
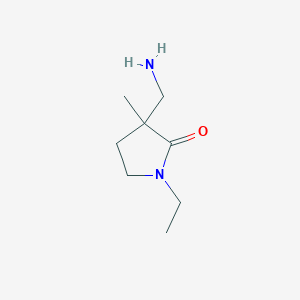

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865127.png)
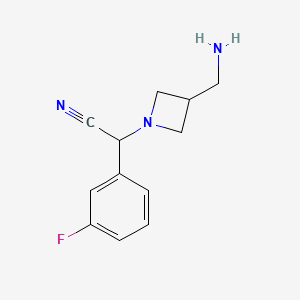
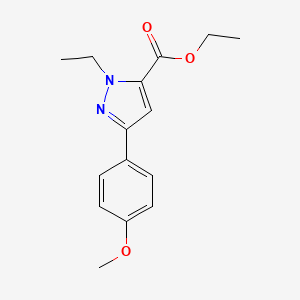
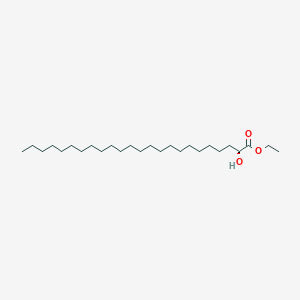
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B14865143.png)

